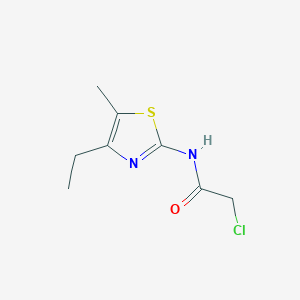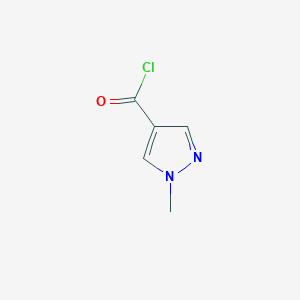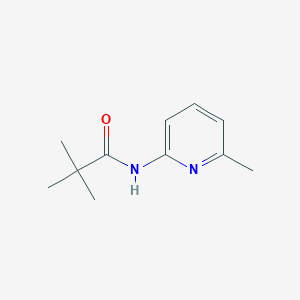
5-Methoxyindole-3-acetonitrile
Descripción general
Descripción
5-Methoxyindole-3-acetonitrile is a synthetic compound used as a reference for the synthesis of melatonin . It is produced by the addition of magnesium to 5-methoxyindole, followed by reaction with cyanide and nitrile .
Synthesis Analysis
The synthesis of 5-Methoxyindole-3-acetonitrile involves the addition of magnesium to 5-methoxyindole, followed by reaction with cyanide and nitrile . In another study, melatonin was synthesized from low-cost L-tryptophan in E. coli .Molecular Structure Analysis
The molecular formula of 5-Methoxyindole-3-acetonitrile is C11H10N2O . Its molecular weight is 186.21 g/mol .Chemical Reactions Analysis
In the biosynthesis of melatonin, the rate-limiting enzyme for melatonin synthesis is the arylalkylamine N-acetyltransferase . The majority of L-tryptophan flowed to the indole pathway .Physical And Chemical Properties Analysis
5-Methoxyindole-3-acetonitrile has a melting point of 65-69 °C and a boiling point of 408.3ºC at 760mmHg . Its density is 1.224g/cm3 .Aplicaciones Científicas De Investigación
Synthesis of Indole Derivatives
5-Methoxyindole-3-acetonitrile can be used in the synthesis of novel indole–hydrazone analogues . These analogues are prepared by condensation reactions between 5-methoxyindole-3-carboxaldehyde and isobutyric acid hydrazide or hydrazine hydrate . The structural properties of the synthetic products are confirmed by FT-IR, 1 H NMR, and elemental analysis .
Inhibitor Compounds
The synthesized indole–hydrazone analogues from 5-Methoxyindole-3-acetonitrile have inhibitory effects . The inhibition effect of these compounds was predicted by quantum treatment .
Enzyme Inhibitors and Receptor Antagonists
Indole compounds, including 5-Methoxyindole-3-acetonitrile, can be used as enzyme inhibitors and receptor antagonists . This makes them valuable in the field of medicinal chemistry.
Anti-inflammatory and Anti-swelling Tumors
Indole derivatives have shown remarkable biological activity , including anti-inflammatory and anti-swelling tumor effects .
Bioorganic, Electromaterials, and Optomaterials
Indole derivatives can be used in the areas of bioorganic materials , electromaterials , and optomaterials . This makes them valuable in the field of materials science.
Fungicidal Activity
5-Methoxyindole has shown strong adverse activity against F. graminearum by inhibiting its growth, formation, and conidia germination . It could induce malformation, reactive oxygen species (ROS) accumulation, and cell death in F. graminearum hyphae and conidia .
Mecanismo De Acción
Target of Action
5-Methoxyindole-3-acetonitrile (5-MI3A) is a versatile reactant used in the preparation of indole-N-acetic acid derivatives as aldose reductase inhibitors for diabetic complications treatment . It is also used in the synthesis of carboline analogs as potent MAPKAP-K2 inhibitors . The primary targets of 5-MI3A are therefore aldose reductase and MAPKAP-K2.
Biochemical Pathways
5-MI3A is a metabolite produced by human cancer cells . It is involved in the tryptophan metabolic pathway . The majority of L-tryptophan flows to the indole pathway . The synthesis of 5-MI3A involves the addition of magnesium to 5-methoxyindole, followed by reaction with cyanide and nitrile .
Pharmacokinetics
It has a molecular weight of 186.21 g/mol . Its density is 1.2±0.1 g/cm^3, and it has a boiling point of 408.3±30.0 °C at 760 mmHg . The compound has a vapor pressure of 0.0±1.0 mmHg at 25°C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
It has been suggested that 5-mi3a may have some influence on both the serotonin and dopamine pathways since changes in cell viability were observed when it was added together with the amino acids .
Action Environment
The action of 5-MI3A can be influenced by environmental factors. For example, the day/night and seasonal rhythmicity in the synthesis of 5-methoxyindoles is thought to be regulated by environmental factors, especially photoperiod and temperature . Endogenous factors are also implicated in the generation of N-acetyltransferase and hydroxyindole-O-methyltransferase activity rhythms .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(5-methoxy-1H-indol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-14-9-2-3-11-10(6-9)8(4-5-12)7-13-11/h2-3,6-7,13H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQCXEREMRGOCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393707 | |
| Record name | 5-Methoxyindole-3-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2436-17-1 | |
| Record name | 5-Methoxyindole-3-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5-methoxy-1H-indol-3-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 5-methoxyindole-3-acetonitrile in the synthesis of physostigmine and physovenine?
A1: 5-Methoxyindole-3-acetonitrile serves as the starting point for an efficient formal total synthesis of physostigmine (1) and physovenine (2). [] The synthesis leverages a Grignard reagent 1,4-addition to this compound as a crucial step. This highlights the significance of 5-methoxyindole-3-acetonitrile as a valuable building block in the multi-step synthesis of these alkaloids.
Q2: Are there any spectroscopic characterizations of intermediates derived from 5-methoxyindole-3-acetonitrile in this synthesis?
A2: Yes, the research utilizes ¹H NMR and molecular modeling to analyze esermethole (12) and furoindolines (13 and 15), key intermediates derived from 5-methoxyindole-3-acetonitrile. [] This analysis helps determine conformational preferences of these molecules in a solution.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-Carboxymethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1351662.png)




![N,N-dimethyl-N'-{5-[4-(methylsulfonyl)benzoyl]-1,3-thiazol-2-yl}iminoformamide](/img/structure/B1351701.png)
![2-{[2-(4-Chlorophenoxy)ethyl]amino}ethanol](/img/structure/B1351711.png)
![5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1351713.png)
